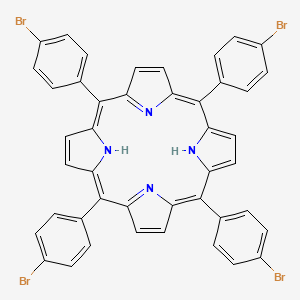

Tetra(p-bromophenyl)porphyrin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWXWWSYNQLVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26Br4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29162-73-0 | |

| Record name | Tetra(p-bromophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029162730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Structure and characterization of Tetra(p-bromophenyl)porphyrin

An In-depth Technical Guide to 5,10,15,20-Tetra(p-bromophenyl)porphyrin

This technical guide provides a comprehensive overview of the structure, characterization, and synthesis of 5,10,15,20-Tetra(p-bromophenyl)porphyrin (T(p-Br)PP). It is intended for researchers, scientists, and drug development professionals who utilize porphyrin-based compounds in their work. The guide details key physicochemical properties, spectroscopic data, and experimental protocols, with a focus on its application in photodynamic therapy.

Molecular Structure and Properties

5,10,15,20-Tetra(p-bromophenyl)porphyrin, also known as meso-Tetra(p-bromophenyl)porphine, is a synthetic halogenated porphyrin.[1] It consists of a central porphine (B87208) macrocycle with four p-bromophenyl groups attached at the meso positions. The X-ray crystal structure reveals a planar macrocycle with the four bromophenyl rings oriented almost orthogonally to the porphyrin core.[2] This symmetrical structure is fundamental to its unique photophysical and chemical properties.

Table 1: General Properties of Tetra(p-bromophenyl)porphyrin

| Property | Value | Reference(s) |

| Chemical Name | 21H,23H-Porphine, 5,10,15,20-tetrakis(4-bromophenyl)- | [3] |

| Molecular Formula | C₄₄H₂₆Br₄N₄ | [3][4][5] |

| Molecular Weight | 930.32 g/mol | [3][4][6] |

| CAS Number | 29162-73-0 | [3][4][5] |

| Appearance | Purple to Dark Purple Solid/Crystal | [1][3][7] |

| Solubility | Slightly soluble in Chloroform (B151607) and Methanol | [1] |

Synthesis

The synthesis of T(p-Br)PP is typically achieved through the condensation of p-bromobenzaldehyde with pyrrole (B145914) under acidic conditions, a method known as the Lindsey synthesis. This reaction can be performed using conventional heating or microwave-assisted techniques, with reported yields ranging from 55% to 78%.[2] Post-synthetic modifications can also be performed, for instance, by using T(p-Br)PP as a precursor for palladium-catalyzed cross-coupling reactions to introduce other functional groups.[8]

Characterization Data

The characterization of T(p-Br)PP relies on standard analytical techniques to confirm its structure and purity. The data below is compiled from various literature sources.

Table 2: Spectroscopic and Spectrometric Data for T(p-Br)PP

| Technique | Parameter | Value | Reference(s) |

| UV-Vis | Soret Band (λmax) | 419-420 nm (in CHCl₃) | [7] |

| Q-Bands (λmax) | ~515, 550, 590, 650 nm | [9] | |

| ¹H NMR | β-pyrrolic (s) | 8.8-8.9 ppm | [2][10] |

| ortho-phenyl (d) | ~8.1 ppm | [2][10] | |

| meta-phenyl (d) | ~7.9 ppm | [2][10] | |

| NH (s, broad) | -2.7 to -2.9 ppm | [2][11] | |

| Mass Spec. | Monoisotopic Mass | 925.88910 g/mol | [12] |

| Molecular Ion Peak | Consistent with C₄₄H₂₆Br₄N₄ | [2][13] |

Note: NMR chemical shifts (ppm) are typically referenced to TMS in CDCl₃. The exact peak positions and multiplicities may vary slightly based on solvent and instrument.

Experimental Protocols

Synthesis Protocol (Lindsey Condensation)

-

Reaction Setup: In a round-bottom flask, dissolve p-bromobenzaldehyde (4 equivalents) and pyrrole (4 equivalents) in propanoic acid.

-

Condensation: Heat the mixture to reflux for approximately 30-60 minutes. The solution will turn dark.

-

Oxidation: Cool the reaction mixture to room temperature and expose it to air (by stirring vigorously or bubbling air through the solution) to oxidize the porphyrinogen intermediate to the porphyrin.

-

Isolation: Remove the solvent under reduced pressure. The resulting dark purple solid is the crude product.

-

Purification: Purify the crude solid using column chromatography (typically silica (B1680970) gel with a solvent system like dichloromethane/hexane) to yield the pure T(p-Br)PP.

Characterization Protocols

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of T(p-Br)PP in a suitable solvent (e.g., chloroform or dichloromethane).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum from approximately 350 nm to 750 nm.

-

Identify the characteristic Soret band (a strong absorption around 420 nm) and the weaker Q-bands in the 500-700 nm region.[9][14]

-

-

¹H NMR Spectroscopy:

-

Dissolve approximately 4-5 mg of purified T(p-Br)PP in ~0.5 mL of deuterated chloroform (CDCl₃).[11]

-

Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

-

Analyze the key resonances: the shielded N-H protons upfield around -2.9 ppm, and the deshielded pyrrole and phenyl protons downfield between 7.5 and 9.0 ppm.[2][11]

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent for ionization.

-

Use Electrospray Ionization (ESI) or a similar soft ionization technique to avoid fragmentation.

-

Analyze the resulting spectrum for the molecular ion peak corresponding to the calculated molecular weight of T(p-Br)PP.[13]

-

Applications in Drug Development: Photodynamic Therapy

T(p-Br)PP has garnered significant interest as a photosensitizer for photodynamic therapy (PDT).[15] PDT is a non-invasive therapeutic strategy that uses a photosensitizer, a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill target cells, such as cancer cells or drug-resistant bacteria.[9][16]

Upon excitation with light (e.g., blue light), T(p-Br)PP transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[15] This triplet-state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a primary mediator of PDT-induced cell death.[16] Studies have demonstrated that T(p-Br)PP-mediated PDT is effective against drug-resistant bacteria like MRSA by inducing ROS, rupturing cell membranes, and inhibiting biofilm formation.[9][15]

References

- 1. meso-Tetra (p-bromophenyl) porphine | 29162-73-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound [webbook.nist.gov]

- 5. meso-Tetra (p-bromophenyl) porphine | [frontierspecialtychemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin 29162-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blue light-activated 5,10,15,20-tetrakis(4-bromophenyl)porphyrin for photodynamic eradication of drug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 15. Blue light-activated 5,10,15,20-tetrakis(4-bromophenyl)porphyrin for photodynamic eradication of drug-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Advent and Advancement of Tetra(p-bromophenyl)porphyrin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of a Key Porphyrin Derivative.

Introduction

Tetra(p-bromophenyl)porphyrin, formally known as 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, is a synthetically derived halogenated porphyrin that has garnered significant interest across various scientific disciplines. Its robust chemical nature, unique photophysical properties, and versatile reactivity make it a valuable building block in materials science and a potent agent in therapeutic applications, notably in photodynamic therapy. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, detailed experimental protocols, and key applications of this compound.

Historical Context and Discovery

The journey to this compound begins with the broader history of synthetic porphyrins. The first synthesis of a meso-tetraphenylporphyrin (TPP), the parent compound of the title molecule, was reported by Paul Rothemund in 1935.[1] His method involved the reaction of pyrrole (B145914) and benzaldehyde (B42025) in a sealed bomb at high temperatures and pressures over an extended period.[1]

Subsequent significant advancements in synthetic methodology greatly improved the accessibility and yield of meso-tetra-arylporphyrins. In the 1960s, the Adler-Longo method emerged as a more practical approach, involving the condensation of pyrrole and an aldehyde in refluxing propionic acid open to the atmosphere.[2][3] This method, while offering improved yields over Rothemund's initial procedure, still presented challenges in purification.[4] A further refinement came with the Lindsey synthesis, which is a two-step, one-flask reaction conducted under milder, room-temperature conditions.[5] This method involves the acid-catalyzed condensation of the pyrrole and aldehyde to form the porphyrinogen, followed by oxidation to the porphyrin.[1] The Lindsey synthesis often provides higher yields and is amenable to a wider variety of aldehydes.[2] The synthesis of this compound is a direct application of these foundational methods, utilizing 4-bromobenzaldehyde (B125591) as the aldehyde precursor.

Physicochemical and Spectroscopic Data

This compound is a purple solid with the chemical formula C₄₄H₂₆Br₄N₄ and a molecular weight of 930.32 g/mol .[6] It is generally insoluble in water but soluble in nonpolar organic solvents such as chloroform (B151607) and benzene.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₂₆Br₄N₄ | [6] |

| Molecular Weight | 930.32 g/mol | [6] |

| Melting Point | >250 °C | [7] |

| Appearance | Purple solid | [7] |

Spectroscopic Data

The UV-Vis spectrum of this compound in chloroform exhibits a characteristic intense Soret band and several weaker Q-bands in the visible region.

| Band | Wavelength (λmax) | Reference |

| Soret Band | 420 nm | [8] |

| Q-Band I | 515 nm | [9] |

| Q-Band II | 550 nm | [9] |

| Q-Band III | 593 nm | [9] |

| Q-Band IV | 649 nm | [9] |

The ¹H NMR spectrum in CDCl₃ provides key structural information, with the inner N-H protons appearing at a highly shielded chemical shift and the β-pyrrolic protons being significantly deshielded due to the aromatic ring current.

| Proton | Chemical Shift (δ) | Reference |

| Inner N-H | -2.69 ppm | [10] |

| β-pyrrolic | 8.68 - 8.72 ppm (doublet) | [10] |

Experimental Protocols

The synthesis of this compound can be effectively achieved using the Adler-Longo method. The following protocol is based on established procedures for this class of compounds.

Synthesis of 5,10,15,20-tetrakis(4-bromophenyl)porphyrin via the Adler-Longo Method

This protocol is adapted from the general Adler-Longo methodology. One specific synthesis reported a yield of 47%.[11]

Materials:

-

4-bromobenzaldehyde

-

Pyrrole (freshly distilled)

-

Propionic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzaldehyde in propionic acid.

-

Bring the solution to a gentle reflux.

-

Slowly add a stoichiometric equivalent of freshly distilled pyrrole to the refluxing solution.

-

Continue refluxing the reaction mixture for 30-60 minutes. The solution will darken significantly.

-

Allow the reaction mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to facilitate precipitation of the product.

-

Collect the purple crystalline solid by vacuum filtration.

-

Wash the collected solid with hot water and then with methanol to remove residual propionic acid and other impurities.

-

The product can be further purified by column chromatography on silica (B1680970) gel or alumina, typically using a solvent system such as chloroform/hexane.

-

Dry the purified product under vacuum.

Characterization: The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR and UV-Vis spectroscopy, and by comparing the obtained data with the values presented in the tables above.

Applications in Drug Development: Photodynamic Therapy

A significant application of this compound is in the field of photodynamic therapy (PDT), particularly as an antibacterial agent against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the generation of reactive oxygen species (ROS) upon activation with light of a specific wavelength.

Workflow for Evaluating Antibacterial Photodynamic Therapy

Caption: Experimental workflow for assessing the antibacterial photodynamic efficacy of this compound.

Signaling Pathway of Photodynamic Inactivation of Bacteria

Upon irradiation, this compound transitions to an excited triplet state. Through a Type II photochemical reaction, it transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This and other reactive oxygen species (ROS) are the primary cytotoxic agents that lead to bacterial cell death through multiple mechanisms.

Caption: Mechanism of bacterial inactivation by this compound-mediated photodynamic therapy.

This multi-targeted attack on essential cellular components, including the cell membrane, metabolic energy production, and virulence mechanisms, makes it difficult for bacteria to develop resistance, positioning porphyrin-based PDT as a promising alternative to conventional antibiotics.[12]

References

- 1. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin 29162-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tetra(p-bromophenyl)porphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Tetra(p-bromophenyl)porphyrin (TBrPP), a key synthetic porphyrin derivative. The document details its characteristic absorption, emission, and vibrational spectroscopic features, supported by established experimental protocols. This information is crucial for its application in various research and development fields, including photodynamic therapy, catalysis, and materials science.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by a highly intense Soret band (or B band) in the near-ultraviolet region and several weaker Q-bands in the visible region. These absorptions arise from π-π* electronic transitions within the porphyrin macrocycle. The precise positions of these bands are sensitive to the solvent environment.

Table 1: UV-Vis Absorption Data for this compound in Chloroform (B151607) (CHCl₃)

| Band | Wavelength (λmax, nm) |

| Soret Band | 420 |

| Q-band IV | 516 |

| Q-band III | 553 |

| Q-band II | 592 |

| Q-band I | 648 |

Fluorescence Spectroscopy

This compound is a fluorescent molecule, emitting light upon excitation at appropriate wavelengths.[1] The fluorescence spectrum is typically characterized by two main emission bands, corresponding to the Q(0,0) and Q(0,1) transitions.

Table 2: Fluorescence Properties of this compound

| Parameter | Value |

| Fluorescence Quantum Yield (Φf) | 0.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of this compound. The highly symmetric nature of the molecule results in a relatively simple spectrum with distinct signals for the inner N-H protons, the β-pyrrolic protons, and the protons of the p-bromophenyl substituents.

Table 3: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) |

| N-H (pyrrole) | -2.85 |

| β-pyrrolic | 8.84 |

| Aromatic (phenyl) | 8.06 (d, J = 8.1 Hz) |

| Aromatic (phenyl) | 7.90 (d, J = 8.4 Hz) |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecular structure of this compound. The spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Table 4: Key Infrared Absorption Peaks for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Tentative) |

| 3313 | N-H stretch |

| 1556 | C=C aromatic stretch |

| 1469 | C=C aromatic stretch |

| 1388 | C-H bend |

| 1345 | Pyrrole ring vibration |

| 1245 | C-N stretch |

| 1214 | C-H in-plane bend |

| 1179 | C-H in-plane bend |

| 1096 | C-Br stretch |

| 1066 | Phenyl ring breathing |

| 1009 | Phenyl ring breathing |

| 985 | Pyrrole breathing |

| 961 | Pyrrole breathing |

| 873 | C-H out-of-plane bend |

| 841 | C-H out-of-plane bend |

| 749 | C-H out-of-plane bend |

| 731 | C-H out-of-plane bend |

| 709 | C-H out-of-plane bend |

| 638 | Macrocycle deformation |

| 553 | Macrocycle deformation |

| 520 | Macrocycle deformation |

| 449 | Macrocycle deformation |

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima of this compound.

Materials:

-

This compound

-

Chloroform (CHCl₃), spectroscopic grade

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of TBrPP in chloroform of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution in the micromolar range (e.g., 1-10 µM) using chloroform.

-

Fill a quartz cuvette with the dilute TBrPP solution.

-

Use a matching cuvette filled with chloroform as the blank/reference.

-

Record the absorption spectrum over a wavelength range of 350-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and quantum yield of this compound.

Materials:

-

This compound

-

Chloroform (CHCl₃), spectroscopic grade

-

Fluorescence cuvettes

-

Fluorometer

Procedure:

-

Prepare a dilute solution of TBrPP in chloroform with an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette.

-

Select an appropriate excitation wavelength, typically one of the Q-band absorption maxima (e.g., 516 nm).

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 600-800 nm).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., tetraphenylporphyrin (B126558) in toluene) is measured under identical experimental conditions. The quantum yield of the sample is calculated relative to the standard.

¹H NMR Spectroscopy

Objective: To obtain the proton NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a few milligrams of TBrPP in approximately 0.5-0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic vibrational modes.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Grind a small amount (1-2 mg) of TBrPP with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the wavenumbers of the characteristic absorption bands.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the spectroscopic analysis of TBrPP.

Caption: Relationship between TBrPP structure and its spectroscopic properties.

References

In-Depth Technical Guide to the Electronic Structure of Tetra(p-bromophenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of 5,10,15,20-Tetra(p-bromophenyl)porphyrin (TBrPP), a synthetically accessible and electronically tunable macrocycle with significant potential in various scientific and therapeutic fields. This document details the fundamental aspects of its synthesis, spectroscopic properties, electrochemical behavior, and theoretical electronic structure. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental and computational methodologies are provided to facilitate reproducibility and further investigation. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships, offering a deeper understanding of the structure-property interplay that governs the utility of TBrPP.

Introduction

Porphyrins and their derivatives are a class of aromatic macrocycles that play a crucial role in numerous biological processes, including oxygen transport and photosynthesis. Their unique electronic properties, characterized by strong absorption in the visible region, have also made them attractive candidates for a wide range of applications, such as photodynamic therapy (PDT), catalysis, and molecular electronics. Tetra(p-bromophenyl)porphyrin (TBrPP) is a prominent member of the meso-substituted tetraphenylporphyrin (B126558) family. The presence of bromine atoms on the peripheral phenyl rings significantly influences its electronic structure through inductive and resonance effects, thereby tuning its photophysical and electrochemical properties. Understanding the intricate details of TBrPP's electronic structure is paramount for the rational design of novel porphyrin-based materials and therapeutics. This guide serves as a technical resource for researchers engaged in the study and application of this versatile molecule.

Synthesis of this compound

The synthesis of TBrPP is typically achieved through the condensation of pyrrole (B145914) with p-bromobenzaldehyde. Several methods have been reported, with the Lindsey synthesis being one of the most common due to its relatively high yields.

Experimental Protocol: Lindsey Synthesis

The Lindsey synthesis involves a two-step, one-pot reaction. The general procedure is as follows:

-

Condensation: p-Bromobenzaldehyde and a stoichiometric equivalent of pyrrole are dissolved in a non-polar solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. A catalytic amount of an acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to initiate the condensation reaction, leading to the formation of the porphyrinogen (B1241876) intermediate. The reaction is typically stirred in the dark to prevent photo-oxidation.

-

Oxidation: After the condensation is complete (as monitored by TLC), an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to the reaction mixture. The mixture is then refluxed to promote the oxidation of the porphyrinogen to the fully conjugated porphyrin.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, typically using a mixture of dichloromethane and hexane (B92381) as the eluent. The desired TBrPP fraction is collected and the solvent is removed under reduced pressure to yield a crystalline solid.

The successful synthesis of TBrPP can be confirmed by various spectroscopic techniques, including ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.[1]

Spectroscopic Properties

The electronic structure of TBrPP gives rise to characteristic absorption and emission spectra, which are fundamental to its applications.

UV-Visible Absorption Spectroscopy

Like other porphyrins, the UV-Vis spectrum of TBrPP is dominated by an intense Soret band (or B-band) in the near-UV region and several weaker Q-bands in the visible region. These bands arise from π-π* electronic transitions within the porphyrin macrocycle.

| Band | Wavelength (λmax, nm) in CH₂Cl₂ | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |

| Soret (B) | ~418 | > 300,000 | S₀ → S₂ |

| Q(IV) | ~514 | ~18,000 | S₀ → S₁ (1,0) |

| Q(III) | ~548 | ~8,000 | S₀ → S₁ (0,0) |

| Q(II) | ~592 | ~5,000 | S₀ → S₁ (1,0) |

| Q(I) | ~648 | ~4,000 | S₀ → S₁ (0,0) |

Table 1: Typical UV-Visible absorption data for TBrPP in dichloromethane.

The Gouterman four-orbital model provides a theoretical framework for understanding these electronic transitions, involving the highest occupied molecular orbitals (HOMO), a₁u and a₂u, and the doubly degenerate lowest unoccupied molecular orbitals (LUMO), e_g.

Fluorescence Spectroscopy

Upon excitation, TBrPP exhibits characteristic fluorescence emission from the first excited singlet state (S₁). The emission spectrum is typically a mirror image of the Q-band absorption spectrum.

| Parameter | Value in CH₂Cl₂ |

| Emission Maxima (λem, nm) | ~650 and ~715 |

| Fluorescence Quantum Yield (Φf) | ~0.11 |

| Excited-State Lifetime (τf, ns) | ~9.5 |

Table 2: Photophysical data for TBrPP in dichloromethane.

The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be quenched by various mechanisms, including intersystem crossing to the triplet state and energy transfer.

Experimental Protocols

-

A stock solution of TBrPP is prepared in a spectroscopic grade solvent (e.g., CH₂Cl₂).

-

A series of dilutions are made to obtain concentrations in the micromolar range.

-

The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

A solvent blank is used as a reference.

-

The wavelength range is typically scanned from 350 to 800 nm.

-

Solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

The fluorescence emission spectra are recorded using a spectrofluorometer.

-

The excitation wavelength is typically set at the Soret band maximum (~418 nm) or a Q-band maximum.

-

The emission is scanned over a range that covers the expected emission peaks (e.g., 600-800 nm).

-

Fluorescence quantum yields can be determined relative to a standard with a known quantum yield (e.g., tetraphenylporphyrin).

-

Excited-state lifetimes can be measured using time-correlated single-photon counting (TCSPC).

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of TBrPP, providing information about the energies of its frontier molecular orbitals.

Redox Potentials

TBrPP can undergo both oxidation and reduction processes, corresponding to the removal or addition of electrons from the π-system of the porphyrin macrocycle.

| Process | E₁/₂ (V vs. Fc/Fc⁺) in CH₂Cl₂ |

| First Oxidation | ~1.05 |

| Second Oxidation | ~1.35 |

| First Reduction | ~-1.10 |

| Second Reduction | ~-1.45 |

Table 3: Typical redox potentials for TBrPP in dichloromethane with a supporting electrolyte.

The electron-withdrawing nature of the bromine substituents generally makes the porphyrin ring easier to reduce and harder to oxidize compared to the parent tetraphenylporphyrin.

Experimental Protocol: Cyclic Voltammetry

-

A solution of TBrPP (typically 1 mM) is prepared in a dry, degassed electrochemical solvent (e.g., CH₂Cl₂ or DMF).

-

A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆, 0.1 M), is added to ensure conductivity.

-

A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode), and a counter electrode (e.g., platinum wire).

-

The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

The potential is scanned over a range that encompasses the redox events of interest.

-

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential referencing.

Theoretical Electronic Structure

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide valuable insights into the electronic structure and properties of TBrPP.

Molecular Orbitals

DFT calculations can be used to determine the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO). The HOMO and HOMO-1 orbitals of TBrPP are derived from the a₁u and a₂u orbitals of the porphyrin macrocycle, while the LUMO and LUMO+1 are derived from the degenerate e_g orbitals. The p-bromophenyl substituents can perturb the energies of these orbitals.

Electronic Transitions

TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the UV-Vis spectrum. These calculations can confirm the π-π* nature of the Soret and Q-bands and help to elucidate the contributions of different molecular orbitals to each transition.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key experimental and theoretical workflows related to the study of TBrPP's electronic structure.

Caption: Workflow for the synthesis of TBrPP.

Caption: Spectroscopic characterization workflow.

Caption: Simplified Jablonski diagram for TBrPP.

Conclusion

The electronic structure of this compound is a rich and complex subject with significant implications for its practical applications. The interplay between the porphyrin macrocycle and the meso-bromophenyl substituents gives rise to a unique set of spectroscopic and electrochemical properties. This technical guide has provided a detailed overview of these properties, along with the experimental and theoretical methodologies used for their investigation. The presented data and workflows offer a solid foundation for researchers and professionals in the fields of chemistry, materials science, and drug development to further explore and harness the potential of TBrPP. Future work in this area will likely focus on the development of novel TBrPP derivatives with further tailored electronic properties for advanced applications.

References

An In-Depth Technical Guide on the Photophysical Properties of Tetra(p-bromophenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Tetra(p-bromophenyl)porphyrin (TBrPP), a synthetic halogenated porphyrin with significant potential in various scientific and therapeutic fields, particularly in photodynamic therapy (PDT). This document details the quantitative photophysical parameters, experimental methodologies for their determination, and the fundamental mechanisms governing its photoactivity.

Core Photophysical Properties

This compound is a fluorescent dye characterized by its strong absorption in the visible spectrum and its capacity to generate reactive oxygen species upon irradiation.[1] The introduction of bromine atoms at the para positions of the four phenyl rings significantly influences its photophysical behavior, primarily through the heavy-atom effect. This effect promotes intersystem crossing from the excited singlet state to the triplet state, which is a key process for its application as a photosensitizer.

Quantitative Data Summary

The key photophysical parameters of TBrPP are summarized in the table below. These values are crucial for understanding its efficacy as a photosensitizer and for designing applications in drug development and materials science.

| Photophysical Parameter | Value | Solvent | Reference |

| Absorption Maxima (λ_abs_) | |||

| Soret Band | 419-420 nm | Chloroform (CHCl₃) | |

| Q-Bands | 500-700 nm | Chloroform (CHCl₃) | [2] |

| Emission Maximum (λ_em_) | ~650 nm and ~715 nm | Dichloromethane (CH₂Cl₂) | [3] |

| Fluorescence Quantum Yield (Φ_f_) | 0.0002 | Dimethylformamide (DMF) | |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.52 | Dimethylformamide (DMF) | |

| Fluorescence Lifetime (τ_f_) | Not explicitly found in search results | - | |

| Phosphorescence/Triplet Lifetime (τ_T_) | Not explicitly found in search results | - |

Experimental Protocols

Accurate determination of photophysical properties is paramount for the evaluation of photosensitizers. The following sections outline the detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of TBrPP is typically achieved through the Lindsey condensation of pyrrole (B145914) and 4-bromobenzaldehyde (B125591). A common procedure is as follows:

Materials:

-

Pyrrole

-

4-bromobenzaldehyde

-

Propionic acid

-

Dichloromethane (DCM)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 4-bromobenzaldehyde (1 equivalent) in propionic acid is heated to reflux.

-

Pyrrole (1 equivalent) is added dropwise to the refluxing solution.

-

The reaction mixture is refluxed for a specified time (e.g., 30 minutes), during which the solution turns dark.

-

The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is dissolved in DCM and purified by silica gel column chromatography, typically using a DCM/hexane solvent system.

-

The fractions containing the desired porphyrin are collected, and the solvent is evaporated to yield TBrPP as a purple solid.[4]

The workflow for the synthesis and purification of TBrPP can be visualized as follows:

References

A Technical Guide to the Chemical Stability of Tetra(p-bromophenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Tetra(p-bromophenyl)porphyrin (T(p-Br)PP). Understanding the stability of this molecule under various conditions is critical for its application in diverse fields such as photodynamic therapy, catalysis, and materials science. This document outlines the key factors influencing its thermal, photo-, and acid stability, supported by available data, detailed experimental protocols, and logical workflow diagrams.

Introduction to this compound

This compound is a synthetic porphyrin characterized by the presence of four p-bromophenyl groups at the meso positions of the porphyrin macrocycle. Its chemical formula is C₄₄H₂₆Br₄N₄, and it has a molecular weight of 930.32 g/mol [1][2]. The bromine substituents significantly influence the electronic properties and, consequently, the chemical stability of the porphyrin core. This guide delves into the stability of T(p-Br)PP when subjected to heat, light, and acidic environments.

Thermal Stability

The thermal stability of a compound is a critical parameter for its processing and application at elevated temperatures. Porphyrins, in general, are known for their high thermal stability due to their aromatic macrocyclic structure.

Quantitative Data on Thermal Stability

| Compound | Decomposition Onset (°C) | Peak Decomposition Temp (°C) | Atmosphere | Reference |

| meso-tetrakis(5-bromothiophen-2-yl) porphyrin | >250 | - | Nitrogen | [4] |

| 5,10,15,20-tetrakis(4-methoxyphenyl) porphyrin | ~350 | ~400 | Air | [5] |

| 5,10,15,20-tetrakis(3-methoxyphenyl) porphyrin | ~330 | ~380 | Air | [5] |

| Polypropylene (for comparison) | ~300 | ~450 | Nitrogen/Air | [6] |

Based on this comparative data, it is reasonable to infer that this compound exhibits high thermal stability, with decomposition likely commencing above 300°C.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of a porphyrin using TGA.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Materials and Equipment:

-

This compound sample

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or air for purge gas

-

Analytical balance

-

Sample pan (platinum or alumina)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas (e.g., nitrogen for an inert atmosphere) flow rate to a constant value (e.g., 20-50 mL/min).

-

Program the temperature profile:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min).

-

-

-

Data Acquisition: Initiate the TGA run and record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (the temperature at which significant weight loss begins).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of weight loss (peak decomposition temperature).

-

TGA Experimental Workflow

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]

- 5. Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of Tetra(p-bromophenyl)porphyrin Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental chemistry of 5,10,15,20-Tetra(p-bromophenyl)porphyrin (TBrPP), a key synthetic porphyrin. Its versatile structure makes it a valuable building block in various scientific fields, including the development of photosensitizers for photodynamic therapy (PDT), catalytic systems, and advanced materials.

Physicochemical and Spectroscopic Properties

Tetra(p-bromophenyl)porphyrin is a purple solid with a high molecular weight and thermal stability.[1][2] Its chemical formula is C44H26Br4N4, and its molecular weight is 930.32 g/mol .[2][3] The compound is typically stored at room temperature, protected from light.[2]

Spectroscopic Data

The UV-visible absorption spectrum of TBrPP is characteristic of meso-tetra-aryl-substituted porphyrins, featuring an intense Soret band around 420 nm and four weaker Q-bands in the 500-700 nm region.[4][5] These absorptions arise from π-π* transitions within the porphyrin macrocycle.[6] The fluorescence emission spectrum of the free-base porphyrin shows two main bands, corresponding to the Q(0,0) and Q(0,1) transitions.[7]

| Parameter | Value | Solvent | Reference |

| UV-Vis Absorption (λmax) | |||

| Soret Band | 420 nm | Not Specified | [4] |

| Q-Bands | 516, 551, 591, 647 nm | Not Specified | [4] |

| Fluorescence Emission (λem) | |||

| Q(0,0) | 654 nm | Not Specified | [7] |

| Q(0,1) | 720 nm | Not Specified | [7] |

| ¹H NMR (δ, ppm) | |||

| β-pyrrole protons (s) | 8.80 | CDCl₃ | [7] |

| meso-phenyl protons (m) | 8.02-7.88 | CDCl₃ | [7] |

| NH pyrrole (B145914) protons (s) | -2.86 | CDCl₃ | [7] |

Synthesis and Purification

The synthesis of TBrPP can be achieved through both conventional heating and microwave-assisted methods, with reported yields ranging from 55% to 78%.[1] A common synthetic route involves the condensation of p-bromobenzaldehyde with pyrrole in a suitable solvent like propionic acid.

Experimental Protocol: Synthesis of TBrPP

Materials:

-

p-Bromobenzaldehyde

-

Pyrrole

-

Propionic acid

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of p-bromobenzaldehyde (4.8 mmol) and pyrrole (4.8 mmol) in propionic acid (20 mL) is refluxed for a specified time.

-

After cooling, the reaction mixture is filtered to collect the crude product.

-

The solid is washed sequentially with hot water and ethanol.

-

Purification is performed by column chromatography on silica gel using a chloroform-methanol mixture (e.g., 95:5 v/v) as the eluent.

-

Recrystallization from a suitable solvent system yields the final product as shiny purple needles.[8]

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactions and Applications

The bromine substituents on the phenyl rings of TBrPP serve as versatile handles for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, Stille, and Negishi reactions.[8] This allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the porphyrin's electronic and photophysical properties.

Palladium-Catalyzed Cross-Coupling Reactions

A prevalent application of TBrPP is its use as a precursor in Sonogashira coupling reactions to introduce alkyne-containing moieties.[8]

General Experimental Protocol for Sonogashira Coupling:

-

A Schlenk tube is charged with TBrPP (e.g., 0.11 mmol), the desired alkyne (4.5-5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (10 mol%), dry triethylamine (B128534) (1 mL), and dry DMF (20 mL).

-

The mixture is degassed by three freeze-pump-thaw cycles and then back-filled with an inert gas (e.g., Argon).

-

The reaction mixture is stirred and heated (e.g., at 140 °C) for an extended period (e.g., 48 hours).

-

After cooling, the solvents are removed under reduced pressure.

-

The resulting solid is redissolved in a suitable solvent like chloroform for further purification.[8]

Applications in Photodynamic Therapy (PDT)

Porphyrins are excellent photosensitizers due to their ability to generate reactive oxygen species (ROS) upon light activation.[9][10] TBrPP has been investigated as a photosensitizer for blue light-mediated PDT, demonstrating significant bactericidal effects against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

The mechanism of PDT involves the excitation of the photosensitizer (TBrPP) from its ground state (S₀) to an excited singlet state (S₁) by light of a specific wavelength. Through intersystem crossing, the excited singlet state can transition to a longer-lived excited triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent that can induce cell death.[10][13]

Caption: Photodynamic action of TBrPP leading to cell death via singlet oxygen generation.

Mechanism studies have shown that TBrPP-mediated PDT can induce the upregulation of ROS in bacteria, leading to cell membrane rupture and inhibition of ATP production.[11] Furthermore, this approach has been effective in eliminating and preventing the formation of bacterial biofilms.[12]

Catalytic Applications

The versatile coordination chemistry of the porphyrin core allows for the insertion of various metal ions, creating metalloporphyrins with diverse catalytic activities. TBrPP and its metallated derivatives have been explored as catalysts in various organic transformations.[14] For instance, when incorporated into nanocomposites, TBrPP-based catalysts have shown high conversion and selectivity in oxidation reactions, such as the oxidation of benzyl (B1604629) alcohol to benzaldehyde.[14] The extended π-conjugated system of the porphyrin macrocycle facilitates efficient light absorption, making these compounds suitable for photocatalytic applications.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. meso-Tetra (p-bromophenyl) porphine | [frontierspecialtychemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study of the Structural and Vibroelectronic Properties of Porphyrin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. oncotarget.com [oncotarget.com]

- 11. Blue light-activated 5,10,15,20-tetrakis(4-bromophenyl)porphyrin for photodynamic eradication of drug-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Blue light-activated 5,10,15,20-tetrakis(4-bromophenyl)porphyrin for photodynamic eradication of drug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Emerging applications of porphyrins in photomedicine [frontiersin.org]

- 14. thieme-connect.com [thieme-connect.com]

Methodological & Application

Application Notes: Purification of Tetra(p-bromophenyl)porphyrin

Introduction

Tetra(p-bromophenyl)porphyrin (TBrPP) is a synthetically valuable intermediate used in the development of novel photosensitizers, catalysts, and functional materials. The purification of TBrPP from crude reaction mixtures is a critical step to ensure high purity for subsequent applications. The primary impurities in the synthesis of TBrPP are typically unreacted starting materials and polymeric byproducts. The purification strategies outlined below are designed to effectively remove these contaminants.

Purification Strategies

The two primary methods for the purification of this compound are column chromatography and recrystallization. Often, a combination of these techniques is employed to achieve the highest purity.

-

Column Chromatography: This technique is highly effective for separating the desired porphyrin from polar and non-polar impurities. Silica (B1680970) gel is the most common stationary phase used for the purification of porphyrins. The choice of eluent is critical for achieving good separation. A solvent system with low to moderate polarity is typically used, with the polarity being gradually increased to elute the TBrPP.

-

Recrystallization: This method is used to purify the TBrPP obtained from column chromatography further or as a standalone technique if the crude product is of reasonable purity. The principle of recrystallization relies on the differential solubility of the compound and impurities in a suitable solvent system at different temperatures.

Monitoring Purification

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the purification. It is used to identify the fractions containing the desired product during column chromatography and to assess the purity of the final product. The brilliant purple color of TBrPP allows for easy visualization on a TLC plate.

Quantitative Data Summary

| Parameter | Value | Method/Source |

| Synthesis Yield | 55 - 78% | Conventional and Microwave-assisted synthesis[1] |

| Purity (Commercial) | >95.0% | HPLC[2] |

| Purity (Commercial) | 95.0% | NMR[3] |

| Purity (Commercial) | 98% min | Not specified[2] |

| Recovery (related porphyrin) | ~85% | Two-step HPLC[4] |

Experimental Protocols

1. Column Chromatography Purification of this compound

This protocol describes a general procedure for the purification of TBrPP using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (70-230 mesh)

-

Methanol (B129727) (for cleaning)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (optional)

-

Collection tubes or flasks

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. A thin layer of sand can be added on top of the plug.

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the column, avoiding the formation of air bubbles.

-

Gently tap the column to ensure even packing of the silica gel.

-

Allow the excess hexane to drain until its level reaches the top of the silica gel bed. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude TBrPP in a minimum amount of dichloromethane.

-

In a separate flask, add a small amount of silica gel to the dissolved crude product to create a concentrated sample slurry.

-

Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

-

-

Elution:

-

Carefully add the initial eluent, a mixture of dichloromethane and hexane (e.g., 1:4 v/v CH₂Cl₂/Hexane), to the column.[5]

-

Begin collecting fractions.

-

The first fractions will likely contain non-polar impurities.

-

The purple band of TBrPP will start to move down the column.

-

Monitor the separation by collecting small fractions and analyzing them by TLC. A typical TLC eluent is dichloromethane/hexane (1:1). The TBrPP spot should be a distinct purple spot.

-

Gradually increase the polarity of the eluent (e.g., by increasing the proportion of dichloromethane) to speed up the elution of the TBrPP if it is moving too slowly.

-

-

Fraction Collection and Analysis:

-

Collect the purple fractions that contain the pure TBrPP, as determined by TLC.

-

Combine the pure fractions.

-

Evaporate the solvent under reduced pressure to obtain the purified TBrPP as a purple solid.

-

2. Recrystallization of this compound

This protocol is suitable for the final purification of TBrPP.

Materials:

-

Purified this compound (from chromatography)

-

Dichloromethane (DCM)

-

Methanol

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution:

-

Place the TBrPP solid in an Erlenmeyer flask.

-

Add a minimal amount of hot dichloromethane to dissolve the solid completely. Gentle heating and stirring may be required.

-

-

Precipitation:

-

Slowly add methanol (a non-solvent) to the stirred dichloromethane solution at room temperature.

-

Continue adding methanol until the solution becomes slightly turbid, indicating the onset of precipitation.

-

If too much methanol is added and the product precipitates out too quickly, add a small amount of dichloromethane to redissolve it and then add methanol more slowly.

-

-

Crystal Formation:

-

Allow the flask to cool to room temperature slowly to promote the formation of well-defined crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation and Drying:

-

Collect the purple crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove all traces of solvent.

-

Process Visualization

The following diagrams illustrate the workflow for the purification of this compound.

Caption: Purification workflow for this compound.

Caption: Decision logic for TBrPP purification method selection.

References

- 1. researchgate.net [researchgate.net]

- 2. tetra-4-bromophenylporphyrin | CAS 29162-73-0 | PorphyChem [shop.porphychem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An improved method for isolation and purification of sedimentary porphyrins by high-performance liquid chromatography for compound-specific isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for NMR Spectroscopy of Tetra(p-bromophenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Tetra(p-bromophenyl)porphyrin, a key synthetic porphyrin derivative. These notes include summaries of expected NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and graphical representations of the analytical workflow.

Introduction

This compound (TBrPP) is a symmetrically substituted porphyrin that serves as a versatile building block in the synthesis of more complex supramolecular structures and materials with applications in catalysis, sensing, and photodynamic therapy. NMR spectroscopy is an indispensable tool for the structural characterization and purity assessment of TBrPP. The unique electronic environment of the porphyrin macrocycle results in a distinctive NMR spectrum with highly shielded and deshielded protons, providing a clear fingerprint of the molecule.

Data Presentation

The following tables summarize the typical ¹H and ¹³C NMR chemical shift data for this compound recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH (Pyrrole) | ~ -2.78 | Singlet (broad) | 2H | - |

| β-Pyrrolic | ~ 8.85 | Singlet | 8H | - |

| Phenyl (ortho to porphyrin) | ~ 8.15 | Doublet | 8H | ~ 8.0 |

| Phenyl (meta to porphyrin) | ~ 7.90 | Doublet | 8H | ~ 8.0 |

Note: Chemical shifts can vary slightly depending on the concentration and the specific spectrometer used.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| Meso-carbons | ~ 120.2 |

| α-Pyrrolic carbons | ~ 145.0 |

| β-Pyrrolic carbons | ~ 131.0 |

| Phenyl C-Br | ~ 122.5 |

| Phenyl C (ipso) | ~ 140.5 |

| Phenyl C (ortho) | ~ 135.5 |

| Phenyl C (meta) | ~ 129.0 |

Note: Assignments are based on typical values for meso-tetraphenylporphyrin derivatives and may require 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Protocol 1: NMR Sample Preparation

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) of high purity

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vials

-

Analytical balance

Procedure:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample.

-

Dissolution: Gently swirl the vial to completely dissolve the porphyrin. The solution should be intensely colored (typically purple).

-

Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using the Pasteur pipette. Avoid transferring any solid particles.

-

Sample Height: Ensure the height of the solution in the NMR tube is between 4 and 5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

Typical ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width (SW): Approximately 15 ppm (e.g., from -5 to 10 ppm).

-

Number of Scans (NS): 8 to 16 scans for a sufficiently concentrated sample.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): Approximately 2-3 seconds.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

Typical ¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width (SW): Approximately 200 ppm (e.g., from 0 to 200 ppm).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C).

-

Integration: For ¹H spectra, integrate the signals to determine the relative number of protons.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Logical relationships in the NMR-based structural elucidation of TBrPP.

Application Notes and Protocols for Mass Spectrometry Analysis of Tetra(p-bromophenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra(p-bromophenyl)porphyrin (TBrPP) is a synthetic porphyrin derivative characterized by the presence of four p-bromophenyl groups at the meso positions of the porphyrin macrocycle. Porphyrins and their derivatives are of significant interest in various fields, including photodynamic therapy, catalysis, and materials science, due to their unique electronic and photophysical properties. Mass spectrometry is an essential analytical technique for the characterization of these molecules, providing precise information on molecular weight, purity, and structural integrity. These application notes provide detailed protocols for the analysis of TBrPP using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Molecular Information

| Property | Value |

| Molecular Formula | C₄₄H₂₆Br₄N₄ |

| Molecular Weight | 930.32 g/mol |

| Monoisotopic Mass | 925.8891 g/mol |

| CAS Number | 29162-73-0 |

Mass Spectrometry Analysis

The mass spectrometric analysis of this compound can be effectively performed using soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods are ideal for analyzing porphyrins as they typically induce minimal fragmentation, allowing for the clear observation of the molecular ion.

Predicted Isotopic Pattern for Molecular Ion [M+H]⁺

Due to the presence of four bromine atoms, the molecular ion of TBrPP will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a distinctive cluster of peaks for the molecular ion, with the most intense peaks corresponding to the various combinations of these isotopes. The theoretical m/z for the protonated molecule [M+H]⁺ is approximately 931.9.

Predicted Quantitative Data for Mass Spectrometry

The following table summarizes the predicted m/z values for the protonated molecular ion and its most likely fragment ions in a tandem mass spectrometry (MS/MS) experiment. The fragmentation of meso-substituted porphyrins typically involves the loss of the meso substituents.[1][2]

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~931.9 | Protonated molecular ion |

| [M+H - Br]⁺ | ~852.0 | Loss of one bromine atom |

| [M+H - C₆H₄Br]⁺ | ~775.0 | Loss of one p-bromophenyl group |

| [M+H - 2(C₆H₄Br)]⁺ | ~618.1 | Loss of two p-bromophenyl groups |

Note: The m/z values are approximate and represent the most abundant isotopologue. The actual spectrum will show a characteristic isotopic cluster for each bromine-containing species.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

Protocol 4.1.1: General Stock Solution Preparation

-

Weigh 1 mg of this compound powder.

-

Dissolve the powder in 1 mL of a suitable organic solvent such as chloroform, dichloromethane, or tetrahydrofuran (B95107) (THF) to create a 1 mg/mL stock solution.

-

Store the stock solution in a dark, airtight vial at 4°C to prevent degradation.

Protocol 4.1.2: Sample Preparation for ESI-MS

-

Dilute the stock solution to a final concentration of 1-10 µM using a solvent system compatible with electrospray ionization, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Protocol 4.1.3: Sample Preparation for MALDI-TOF MS

-

Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like acetonitrile/water (1:1 v/v) with 0.1% trifluoroacetic acid (TFA).

-

Mix the diluted porphyrin solution (from step 4.1.2) with the matrix solution in a 1:1 to 1:10 (analyte:matrix) ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely before analysis.

Instrumentation and Analysis

Protocol 4.2.1: ESI-MS Analysis

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 4 - 8 L/min

-

Drying Gas Temperature: 180 - 250 °C

-

-

Mass Analyzer Settings:

-

Mass Range: m/z 100 - 1500

-

Acquisition Rate: 1 spectrum/second

-

-

MS/MS Fragmentation:

-

Select the precursor ion corresponding to [M+H]⁺.

-

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Protocol 4.2.2: MALDI-TOF MS Analysis

-

Mass Spectrometer: A MALDI time-of-flight (TOF) mass spectrometer.

-

Ionization Source: A pulsed nitrogen laser (337 nm) is commonly used.

-

Laser Energy: Use the minimum laser energy necessary to achieve good signal intensity and resolution, while minimizing in-source fragmentation.

-

Ionization Mode: Positive ion mode.

-

Mass Analyzer Settings:

-

Mass Range: m/z 500 - 2000

-

Acquisition Mode: Reflectron mode for higher resolution.

-

Number of Laser Shots: Average spectra from 100-500 laser shots for improved signal-to-noise ratio.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Caption: General workflow for MS analysis of TBrPP.

Proposed Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for the protonated molecular ion of this compound in a tandem mass spectrometry experiment.

Caption: Predicted fragmentation of protonated TBrPP.

Conclusion

The protocols and data presented provide a comprehensive guide for the mass spectrometric analysis of this compound. Both ESI-MS and MALDI-TOF MS are powerful techniques for the characterization of this molecule. The predicted fragmentation pathway, primarily involving the loss of the p-bromophenyl substituents, offers a basis for structural confirmation in tandem mass spectrometry experiments. These methods are crucial for quality control, reaction monitoring, and detailed structural elucidation in research and development involving TBrPP and related porphyrin compounds.

References

Application Notes and Protocols for Tetra(p-bromophenyl)porphyrin in Organic Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetra(p-bromophenyl)porphyrin and its metal complexes as catalysts in various organic reactions. The information is intended to guide researchers in leveraging this versatile molecule for the synthesis of complex organic structures, including those relevant to drug development.

Overview of this compound and its Catalytic Applications

This compound (T(p-Br)PP) is a symmetrically substituted synthetic porphyrin that serves as a valuable platform for catalysis in organic synthesis. The bromine substituents on the phenyl rings offer several advantages: they can be readily functionalized through various cross-coupling reactions, and their electron-withdrawing nature can modulate the electronic properties of the porphyrin macrocycle and its central metal ion, thereby influencing catalytic activity.

The primary applications of T(p-Br)PP in catalysis can be categorized as follows:

-

Precursor for Functionalized Porphyrin Ligands: The bromo groups serve as handles for post-synthetic modification via palladium-catalyzed reactions such as Sonogashira and Suzuki couplings. This allows for the synthesis of more complex porphyrin-based structures.

-

Ligand for Metal-Catalyzed Reactions: When complexed with various transition metals (e.g., iron, manganese, rhodium, cobalt, palladium), T(p-Br)PP forms metalloporphyrins that are effective catalysts for a range of organic transformations, including:

-

Oxidation Reactions: Epoxidation of alkenes and hydroxylation of alkanes.

-

Cyclopropanation Reactions: Reaction of olefins with diazo compounds to form cyclopropanes.

-

C-H Activation/Functionalization: Direct functionalization of C-H bonds.

-

Synthesis of this compound

The synthesis of this compound can be achieved through conventional heating or microwave-assisted methods, with yields ranging from 55-78%.[1]

Experimental Protocol: Microwave-Assisted Synthesis

This method offers a rapid and efficient route to the desired porphyrin.

Materials:

-

p-Bromobenzaldehyde

-

Propionic acid

Procedure:

-

In a suitable microwave reactor vessel, combine p-bromobenzaldehyde (1.0 eq) and freshly distilled pyrrole (1.0 eq).

-

Add propionic acid as the solvent.

-

Seal the vessel and subject it to microwave irradiation. Optimized conditions may vary depending on the microwave system, but a typical starting point is heating to 150-200°C for 5-10 minutes.

-

After cooling, the reaction mixture is typically purified by filtration and washing with methanol (B129727) to afford the crystalline product.

Experimental Workflow: Synthesis and Metallation

Application as a Precursor in Cross-Coupling Reactions

T(p-Br)PP is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of extended porphyrin architectures.

Sonogashira Coupling

General Protocol: A modified Schlenk tube is charged with 5,10,15,20-tetrakis(4-bromophenyl)porphyrin (ca. 100 mg, 0.11 mmol), the desired alkyne (4.5–5 equiv.), Pd(PPh₃)₄ (10 mol%), dry Et₃N (1 mL), and dry DMF (20 mL). The mixture is degassed by three freeze-pump-thaw cycles before being back-filled with Argon. The reaction is then heated at 140°C for 48 hours. After cooling, the solvents are removed under reduced pressure, and the resulting solid is purified.[2]

Quantitative Data:

| Alkyne | Product Yield | Reference |

| 4-Ethynylpyridine | 68% | [2] |

| 5-Ethynylpyrimidine | 72% | [2] |

| 4-Ethynylbenzonitrile | 70% | [2] |

Catalytic Applications of Metallated this compound

Alkene Epoxidation

Iron(III) and Manganese(III) complexes of T(p-Br)PP are effective catalysts for the epoxidation of alkenes, mimicking the action of cytochrome P-450 enzymes.

General Protocol (Fe(III)T(p-Br)PP catalyzed):

-

To a solution of the alkene (1.0 mmol) and the iron(III) this compound catalyst (0.01-1 mol%) in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN).

-

Add an oxygen donor such as iodosylbenzene (PhIO) or m-chloroperbenzoic acid (m-CPBA) (1.2-1.5 eq).

-

The reaction is typically stirred at room temperature and monitored by TLC or GC.

-

Upon completion, the reaction mixture is worked up, and the epoxide product is isolated and purified.

Catalytic Cycle for Epoxidation:

Alkane Hydroxylation

Manganese(III) complexes of porphyrins, including those with structures similar to T(p-Br)PP, can catalyze the hydroxylation of alkanes.

General Protocol:

-

In a reaction vessel, a solution of the alkane substrate (e.g., 0.5 mL), a metalloporphyrin catalyst (e.g., 0.4 µmol of Mn(III) complex), and a solvent like benzene (B151609) (0.5 mL) is prepared.

-

An oxidant, such as iodosylbenzene (45 µmol), is added.

-

The mixture is stirred under an inert atmosphere (e.g., argon) for several hours at room temperature.[3]

-

The reaction is then quenched (e.g., with NaHSO₃), and the products are analyzed.

Cyclopropanation

Rhodium and Cobalt complexes of porphyrins are known to catalyze the cyclopropanation of olefins with diazoacetates. While specific data for Rh(III)T(p-Br)PP is limited, the general procedure is as follows.

General Protocol:

-

A solution of the olefin (e.g., styrene) and the metalloporphyrin catalyst (e.g., Rh(III) or Co(II) complex, 1-5 mol%) is prepared in a suitable solvent (e.g., CH₂Cl₂ or CHCl₃).

-

A solution of a diazo compound (e.g., ethyl diazoacetate) in the same solvent is added slowly to the reaction mixture at a controlled temperature (e.g., 25-65°C).[4]

-

The reaction is monitored for the disappearance of the starting materials.

-

The product is purified by chromatography.

Quantitative Data for a Related Rhodium Porphyrin Catalyst:

| Olefin | Yield (%) | syn/anti Ratio | Reference |

| Styrene | 60 | 1.12 | [4] |

| 4-Methylstyrene | 53 | 1.30 | [4] |

| Cyclohexene | 48 | 1.03 | [4] |

C-H Activation and Functionalization

Palladium complexes of porphyrins can catalyze C-H activation reactions. T(p-Br)PP itself can be a substrate for palladium-catalyzed intermolecular C-H arylation.[5]

Catalytic Cycle for Pd-Catalyzed C-H Activation/Arylation:

Conclusion

This compound is a highly versatile molecule in the field of organic catalysis. Its utility as a precursor for more elaborate porphyrin structures, combined with the catalytic activity of its metal complexes, makes it a valuable tool for synthetic chemists. The protocols and data presented here provide a foundation for researchers to explore and develop novel catalytic transformations. Further optimization of reaction conditions and exploration of substrate scope are encouraged to fully harness the potential of this catalyst system.

References

- 1. researchgate.net [researchgate.net]